![molecular formula C21H18N2O3S2 B2810712 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 941878-82-6](/img/structure/B2810712.png)
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains an indole and thiophene group, both of which are common structures in many biologically active molecules . The phenylsulfonyl group attached to the indole and the thiophen-2-ylmethyl group attached as an amide could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.
Scientific Research Applications
Antimicrobial Activity : Fahim and Ismael (2019) explored the reactivity of related acetamide derivatives and found significant antimicrobial activity in their synthesized compounds. They conducted both experimental and theoretical calculations to confirm the properties of these new compounds (Fahim & Ismael, 2019).
Vibrational Spectroscopy Analysis : Srinivasan (2017) conducted vibrational analysis of a similar compound using FTIR and FT Raman techniques. The study involved geometric parameter evaluation and intramolecular contact interpretation (Srinivasan, 2017).
Antimalarial and Computational Studies : In 2021, Fahim and Ismael studied the antimalarial activity of sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide. The study included computational calculations and molecular docking, highlighting the compound's potential in treating diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Chemical Synthesis and Biological Activity : Khalid et al. (2014) synthesized a series of N-substituted derivatives of acetamide, including compounds with a piperidine moiety. These compounds showed promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase (Khalid et al., 2014).
Molecular Docking Analysis and Anti-Inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
Synthesis of Heterocyclic Compounds for Antimicrobial Use : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety as antimicrobial agents. They created a range of derivatives and evaluated their in vitro antibacterial and antifungal activities, with promising results (Darwish et al., 2014).
Optoelectronic Properties Study : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide. Their study focused on the electrochemical polymerization and optoelectronic properties of these conducting polymers (Camurlu & Guven, 2015).
Synthesis and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. They found that most of the compounds exhibited considerable activity, highlighting the compound's potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Future Directions
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-12,14H,13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCPTZZMMCMAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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